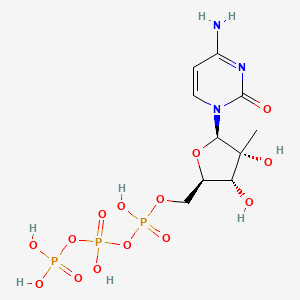
2'-c-Methylcytidine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-C-Methylcytidine triphosphate is a nucleoside analog that has garnered significant attention due to its antiviral properties. It is particularly known for its ability to inhibit the replication of RNA viruses, including the hepatitis C virus and SARS-CoV-2 . This compound functions by interfering with the viral RNA-dependent RNA polymerase, thereby preventing the elongation of the viral RNA chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methylcytidine triphosphate typically involves the phosphorylation of 2’-C-Methylcytidine. This process can be achieved through various chemical routes, often involving the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite chemistry . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure the successful formation of the triphosphate group.
Industrial Production Methods: Industrial production of 2’-C-Methylcytidine triphosphate may involve more scalable and cost-effective methods. One approach is the use of enzymatic phosphorylation, where specific kinases catalyze the addition of phosphate groups to 2’-C-Methylcytidine . This method can offer higher yields and purity compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 2’-C-Methylcytidine triphosphate primarily undergoes phosphorylation reactions to form its active triphosphate form . It can also participate in substitution reactions, where the methyl group at the 2’ position can be replaced under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of 2’-C-Methylcytidine triphosphate include phosphorylating agents like phosphorus oxychloride and various nucleophiles for substitution reactions . The reactions typically require anhydrous conditions and controlled temperatures to prevent degradation of the compound.
Major Products: The major product of interest is the triphosphate form of 2’-C-Methylcytidine, which is the active species that inhibits viral RNA polymerase . Other products may include various phosphorylated intermediates and substituted analogs, depending on the specific reactions performed.
Scientific Research Applications
2’-C-Methylcytidine triphosphate has a wide range of applications in scientific research, particularly in the fields of virology, medicinal chemistry, and drug development . Its primary use is as an antiviral agent, where it has shown efficacy against hepatitis C virus and SARS-CoV-2 . In addition, it is used in studies investigating the mechanisms of RNA polymerase inhibition and the development of new antiviral therapies .
Mechanism of Action
The mechanism of action of 2’-C-Methylcytidine triphosphate involves its incorporation into the viral RNA by the RNA-dependent RNA polymerase . Once incorporated, it acts as a chain terminator, preventing further elongation of the viral RNA strand. This inhibition effectively halts viral replication and reduces the viral load in infected cells . The molecular targets include the active site of the RNA polymerase, where the triphosphate form binds and exerts its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2’-C-Methylcytidine triphosphate include other nucleoside analogs such as ribavirin triphosphate, favipiravir ribonucleoside triphosphate, and remdesivir triphosphate . These compounds also target viral RNA polymerases and inhibit viral replication through similar mechanisms.
Uniqueness: What sets 2’-C-Methylcytidine triphosphate apart is its specific structural modification at the 2’ position, which enhances its binding affinity and inhibitory potency against certain RNA viruses . This unique modification allows it to be more effective in certain contexts compared to other nucleoside analogs.
Properties
Molecular Formula |
C10H18N3O14P3 |
|---|---|
Molecular Weight |
497.18 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c1-10(16)7(14)5(25-8(10)13-3-2-6(11)12-9(13)15)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,14,16H,4H2,1H3,(H,20,21)(H,22,23)(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 |
InChI Key |
BENHELOUNGQZRD-VPCXQMTMSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


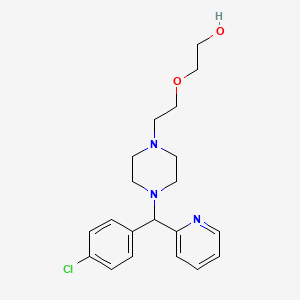
![5-O-[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10858395.png)
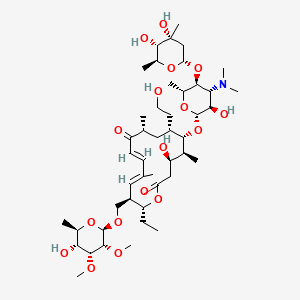
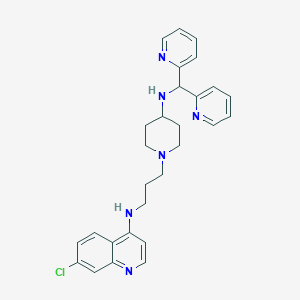
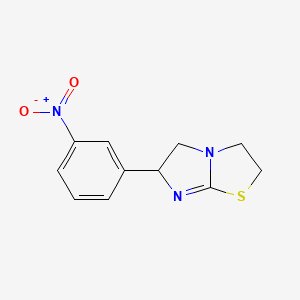
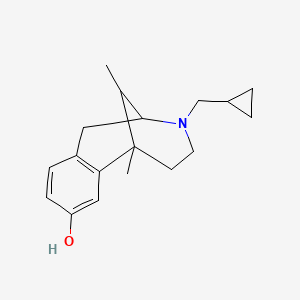

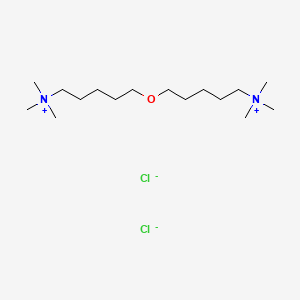
![(1S,4E,5'S,6S,6'S,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858454.png)

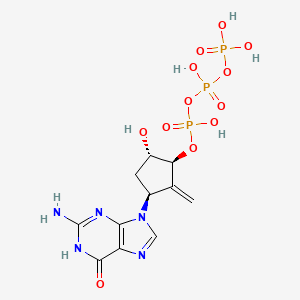
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10858465.png)
![(1S,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858479.png)

